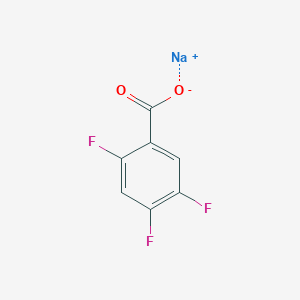

Sodium 2,4,5-trifluorobenzoate

Description

Sodium 2,4,5-trifluorobenzoate (CAS: 522651-48-5) is a fluorinated aromatic carboxylate salt with the molecular formula C₇H₂F₃O₂Na. It is derived from 2,4,5-trifluorobenzoic acid (CAS: 446-17-3) through neutralization with sodium hydroxide . This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. Its fluorine substitution pattern enhances electron-withdrawing effects, increasing acidity and reactivity compared to non-fluorinated benzoates. The trifluorinated structure also improves stability and bioavailability in drug design .

Properties

CAS No. |

522651-48-5 |

|---|---|

Molecular Formula |

C7H3F3NaO2 |

Molecular Weight |

199.08 g/mol |

IUPAC Name |

sodium;2,4,5-trifluorobenzoate |

InChI |

InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12); |

InChI Key |

NSNIYNMTSGIPLI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)O.[Na] |

Other CAS No. |

522651-48-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4,5-trifluorobenzoate typically involves the reaction of benzoic acid or its derivatives with trifluoromethanesulfonic acid (or its derivatives). The process can be summarized in the following steps:

Formation of Trifluoromethanesulfonate Ester: Benzoic acid reacts with trifluoromethanesulfonic acid to form the corresponding benzoic acid trifluoromethanesulfonate ester.

Formation of Sodium Salt: The ester then reacts with sodium hydroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

Scientific Research Applications

Sodium 2,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of sodium 2,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of sodium 2,4,5-trifluorobenzoate with structurally related sodium salts:

Key Observations :

- Fluorination Impact : Increasing fluorine atoms (e.g., tetra- or penta-substituted derivatives) raise melting points and thermal stability due to stronger intermolecular interactions .

- Reactivity : The 2,4,5-trifluoro substitution offers balanced reactivity for nucleophilic aromatic substitution, making it ideal for drug intermediates like kinase inhibitors .

- Market Availability : this compound is priced at ¥729/25g (95% purity), while sodium 3,4-difluorobenzoate (CAS: 522651-44-1) costs ¥439/100g , reflecting higher demand for trifluorinated derivatives .

Market and Industrial Relevance

The global market for fluorinated benzoates is driven by pharmaceutical demand, particularly in oncology and CNS drug development. This compound’s methyl ester derivative (Methyl 2,4,5-trifluorobenzoate) saw a 6.8% CAGR from 2013–2018, with China dominating production capacity . Regulatory trends favoring fluorinated agrochemicals further boost demand for sodium trifluorobenzoates .

Q & A

Q. Challenges :

- Regioselectivity : Competing fluorination sites during precursor synthesis may lead to isomers.

- Acid Sensitivity : The sodium salt’s basicity can interfere with acid-catalyzed reactions.

Q. Solutions :

- Use directing groups (e.g., boronic acids) to control fluorination positions .

- Employ mild coupling conditions (e.g., Suzuki-Miyaura reactions) with palladium catalysts to preserve the aromatic core .

How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

Discrepancies in melting points (e.g., 98–101°C vs. 100°C) may stem from polymorphic forms, hydration states, or impurities. Researchers should:

- Cross-validate measurements using differential scanning calorimetry (DSC).

- Compare data with high-purity commercial samples (≥95% purity) .

- Document synthesis and purification protocols to ensure reproducibility .

What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation thresholds.

- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and monitor decomposition via HPLC or mass spectrometry.

- Light Sensitivity Tests : UV-Vis spectroscopy detects photodegradation products. Store in amber vials at 0–6°C to prevent hydrolysis or oxidation .

How can computational chemistry aid in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.